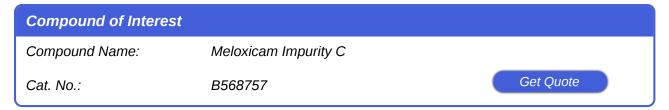


Application Notes and Protocols: Meloxicam Impurity C Certified Reference Material

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the use of **Meloxicam Impurity C** as a certified reference material (CRM) for analytical method development, validation, and routine quality control testing of Meloxicam drug substances and products.

Introduction

Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor to manage pain and inflammation associated with arthritis.[1][2] The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing to ensure safety and efficacy. **Meloxicam Impurity C**, chemically known as N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is a known related substance of Meloxicam.[3][4][5] The use of a certified reference material (CRM) for **Meloxicam Impurity C** is essential for accurate identification, quantification, and control of this impurity in compliance with regulatory requirements.

This document outlines the properties of **Meloxicam Impurity C** CRM and provides detailed protocols for its use in analytical procedures, primarily focusing on reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical and Physical Data



A summary of the key chemical and physical properties of **Meloxicam Impurity C** is provided in the table below.

Property	Value
Chemical Name	N-[(2Z)-3,5-dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
Synonyms	N-Methyl Meloxicam[4]
CAS Number	1262333-25-4[4]
Molecular Formula	C15H15N3O4S2[4]
Molecular Weight	365.4 g/mol [4]
Appearance	Powder[3]
Storage	2-8°C[3]

Certified Reference Material Usage

Meloxicam Impurity C CRM is a pharmaceutical secondary standard, produced and certified under ISO 17034 and ISO/IEC 17025 guidelines.[3] It is suitable for various analytical applications, including:

- Method Development and Validation: To develop and validate analytical methods for the separation and quantification of Meloxicam and its related compounds.[4][6]
- Quality Control (QC) Testing: For routine analysis of bulk drug substances and finished pharmaceutical products to ensure they meet specified impurity limits.[4]
- System Suitability Testing: To verify the performance of the analytical system before conducting sample analysis.
- Identification and Peak Assignment: To confirm the identity of Impurity C in chromatograms of Meloxicam samples.



Experimental Protocols

The following section details a validated RP-HPLC method for the determination of Meloxicam and its impurities, including Impurity C. This protocol is based on established methods found in the scientific literature.[7][8]

Materials and Reagents

- Meloxicam Impurity C Certified Reference Material
- · Meloxicam Reference Standard
- · Potassium dihydrogen orthophosphate
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- · Orthophosphoric acid
- Water (HPLC grade)

Chromatographic Conditions

A validated isocratic RP-HPLC method is presented below.[7]



Parameter	Condition
Column	Hypersil Gold C18 (250 mm x 4.6 mm, 5 μm)[7]
Mobile Phase	0.65% Potassium dihydrogen orthophosphate (pH 6.0) : Methanol (45:55 v/v)[7]
Flow Rate	1.0 mL/min[7]
Detection Wavelength	361 nm[7]
Column Temperature	40°C[7]
Injection Volume	20 μL
Run Time	Approximately 15 minutes

Preparation of Solutions

- 4.3.1. Buffer Preparation (0.65% Potassium Dihydrogen Orthophosphate, pH 6.0)
- Weigh 6.5 g of potassium dihydrogen orthophosphate and dissolve in 1000 mL of HPLC grade water.
- Adjust the pH to 6.0 with a suitable base (e.g., dilute potassium hydroxide solution).
- Filter the buffer through a 0.45 μm membrane filter.
- 4.3.2. Mobile Phase Preparation
- Mix the prepared buffer and methanol in a ratio of 45:55 (v/v).
- Degas the mobile phase using an ultrasonic bath for 15 minutes before use.
- 4.3.3. Standard Solution Preparation
- Meloxicam Impurity C Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Meloxicam Impurity C CRM and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.



- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-10 μg/mL.
- 4.3.4. Sample Preparation (for a tablet dosage form)
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Meloxicam and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter before injection.

Data Analysis and System Suitability

The concentration of **Meloxicam Impurity C** in the sample can be calculated using the peak area response from the chromatogram and comparing it to the calibration curve generated from the working standard solutions.

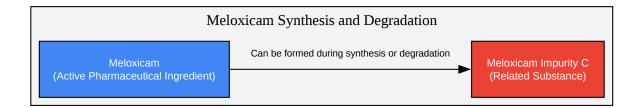
System suitability parameters should be evaluated to ensure the performance of the chromatographic system.

System Suitability Parameter	Acceptance Criteria
Tailing Factor (for Meloxicam peak)	≤ 2.0
Theoretical Plates (for Meloxicam peak)	≥ 2000
Relative Standard Deviation (RSD) for replicate injections	≤ 2.0%

Visualizations



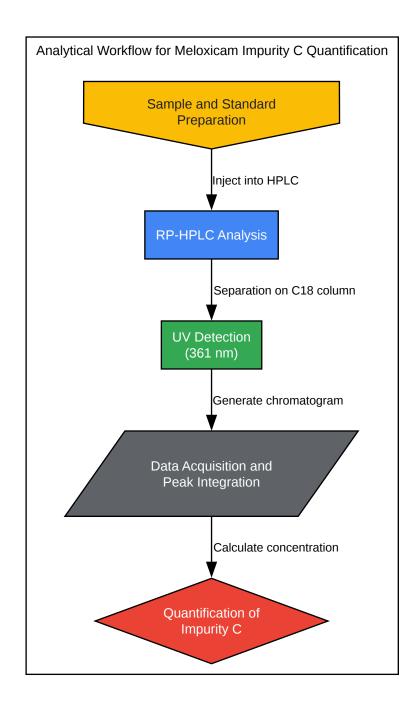
The following diagrams illustrate the logical relationship between Meloxicam and its impurity, and the experimental workflow for its analysis.



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Caption: Relationship between Meloxicam and Impurity C.





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Caption: Experimental workflow for HPLC analysis.

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